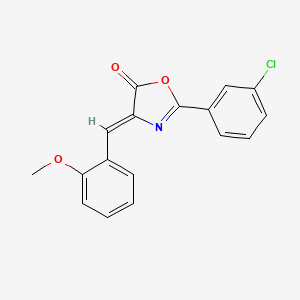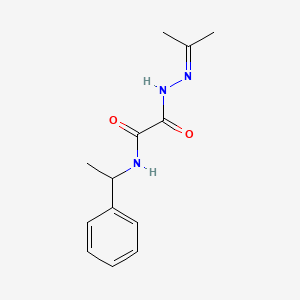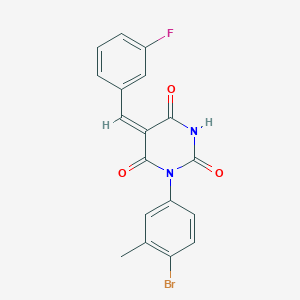
(5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a fluorobenzylidene moiety attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from simple precursors such as urea and β-diketones, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of Substituents: The bromine, methyl, and fluorobenzylidene groups are introduced through electrophilic substitution reactions, often using reagents like bromine, methyl iodide, and fluorobenzaldehyde.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where pyrimidine analogs are known to be effective.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5E)-1-(4-chloro-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-bromo-3-methylphenyl)-5-(3-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-bromo-3-methylphenyl)-5-(3-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-1-(4-bromo-3-methylphenyl)-5-(3-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of substituents, which can impart distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(5E)-1-(4-bromo-3-methylphenyl)-5-[(3-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2O3/c1-10-7-13(5-6-15(10)19)22-17(24)14(16(23)21-18(22)25)9-11-3-2-4-12(20)8-11/h2-9H,1H3,(H,21,23,25)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTLDFDMCDQGMO-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=CC3=CC(=CC=C3)F)C(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)F)/C(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
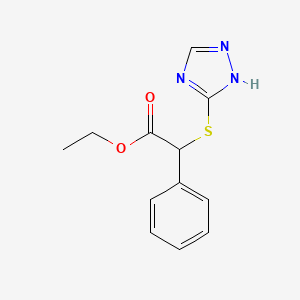
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5165659.png)
![11-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5165660.png)
![5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]pentanoic acid](/img/structure/B5165666.png)
![2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B5165669.png)
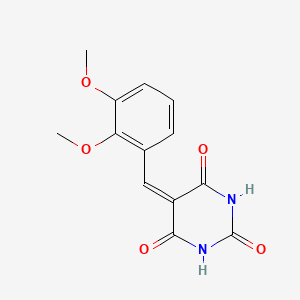
![METHYL 2-{4-[2,2,2-TRICHLORO-1-(4-CHLOROBENZENESULFONAMIDO)ETHYL]PHENOXY}ACETATE](/img/structure/B5165678.png)
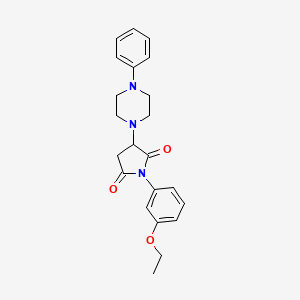
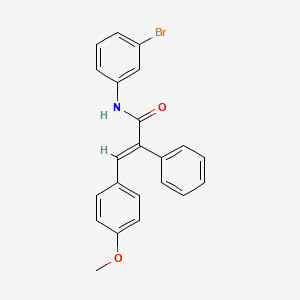
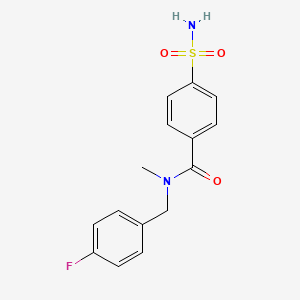
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5165725.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B5165742.png)
